4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, which are crucial in drug design and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular formula of ‘4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride’ is C13H18ClN3 . The InChI code is 1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H .Physical and Chemical Properties Analysis
The molecular weight of ‘this compound’ is 251.76 g/mol . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Antiviral Activity
One significant application of this compound class is in the development of potent inhibitors against the Hepatitis C Virus (HCV). Research led by Xin-bei Jiang et al. (2020) has highlighted the discovery of a new 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold with significantly increased antiviral activity against HCV, demonstrating the compound's potential as a promising HCV entry inhibitor with potential for both single and combinational therapeutic uses (Xin-bei Jiang et al., 2020).
Anticancer Properties
In the realm of cancer research, compounds related to 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride have been explored for their potential as antineoplastic agents. A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients identifies key metabolic pathways and suggests the parent drug's predominance in human plasma, urine, and feces, indicating its stability and potential efficacy in treating CML (Aishen Gong et al., 2010).
Enzyme Inhibition
The synthesis of specific derivatives, such as cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, plays a crucial role in the development of protein kinase inhibitors, showcasing the compound's utility in designing inhibitors with potential industrial applications (B. Hao et al., 2011).
Neuropharmacology
Compounds structurally related to this compound have been investigated for their neuropharmacological applications, particularly as histamine H3 antagonists, demonstrating potent in vitro activity and potential in vivo efficacy for wakefulness at low doses (C. Dvorak et al., 2005).
Safety and Hazards
The safety data sheet for a similar compound, ‘4-(Piperidin-4-yl)benzonitrile hydrochloride’, indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .
Future Directions
While specific future directions for ‘4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride’ were not found in the search results, piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[(piperidin-3-ylamino)methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-8-11-3-5-12(6-4-11)9-16-13-2-1-7-15-10-13;/h3-6,13,15-16H,1-2,7,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBIILGGAFOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.